Monascin is a yellow azaphilone pigment produced as a secondary metabolite by various species of Monascus fungi, including Monascus purpureus, Monascus pilosus, and Monascus ruber [, , , , , , , ]. It is a polyketide compound structurally similar to ankaflavin, another yellow pigment produced by Monascus fungi [, , ]. Monascin is a popular subject of research due to its diverse range of potential biological activities, including anti-inflammatory, antioxidant, anti-diabetic, immunomodulatory, and anti-tumor properties [, , , , , , , , , , , , , ]. Its role in ameliorating metabolic syndromes and potential applications in preventing chronic diseases are of particular interest to researchers [, ].
Monascus purpureus is the primary source of Monascin. This filamentous fungus thrives in various environments, particularly in fermented foods like red yeast rice, which has been used traditionally in Asian cuisines. The fungus can produce several secondary metabolites, including Monascin and ankaflavin, under specific fermentation conditions .
Monascin can be classified as a type of polyketide pigment. It is chemically characterized as CHO, indicating it contains a complex structure that contributes to its functional properties. The classification of Monascin within the broader category of Monascus pigments highlights its significance in both natural product chemistry and applied sciences .
The synthesis of Monascin primarily occurs through fermentation processes involving Monascus purpureus. Two main fermentation techniques are utilized:
The fermentation process typically requires specific nutrients, including carbon sources (like glucose), nitrogen sources (such as ammonium salts), and trace minerals. The conditions are optimized for temperature (usually around 30–35°C) and pH (neutral to slightly alkaline) to maximize pigment production. The extraction of Monascin from the fermentation broth often involves centrifugation followed by solvent extraction methods .
Monascin's molecular structure consists of a complex arrangement of carbon rings and functional groups that contribute to its color properties. Its chemical formula is CHO, indicating it has 21 carbon atoms, 26 hydrogen atoms, and five oxygen atoms.
Monascin undergoes various chemical reactions during its biosynthesis and application:
The degradation products or reactions can influence the color stability of food products containing Monascin, necessitating careful formulation in applications.
Monascin exhibits several biological activities attributed to its antioxidant properties. It interacts with cellular pathways that regulate oxidative stress, inflammation, and metabolic processes:
Studies have shown that Monascin can influence metabolic pathways related to glucose metabolism, although further research is needed to fully elucidate its mechanisms at the molecular level.
Relevant analyses indicate that these properties significantly affect how Monascin can be utilized in food products without losing efficacy or color quality .
Monascin finds extensive applications across various fields:
The versatility of Monascin makes it an important compound not only for enhancing aesthetic appeal in foods but also for its potential health benefits .
Monascin (C₂₁H₂₆O₅; molecular weight 358.43 g/mol; CAS 21516-68-7) is a yellow azaphilonoid pigment characterized by a complex tricyclic structure featuring a pyranoquinone bicyclic core fused to a γ-lactone ring [1] [8]. Its crystal structure, resolved in orthorhombic space group P2₁2₁2₁, reveals intramolecular hydrogen bonding between O4-H⋯O5 atoms (2.765 Å) and intermolecular C11-H⋯O1 interactions (3.257 Å) that stabilize the molecular conformation [1]. The compound exhibits chirality with specific rotational properties ([α]D) and exists as stereoisomers due to asymmetric carbons at positions C-5 and C-6, influencing its biological activity [5] [6]. Electronic analysis via Hirshfeld surfaces confirms that oxygen atoms in carbonyl groups (O1, O3) and ether linkages (O2, O4) form the primary sites for molecular recognition, facilitating interactions with amino acid residues in proteins [1].
Table 1: Structural Properties of Monascin
Property | Value/Description |
---|---|
Molecular Formula | C₂₁H₂₆O₅ |
Crystal System | Orthorhombic (P2₁2₁2₁) |
Key Bond Lengths (Å) | O4-H⋯O5: 2.765; C11-H⋯O1: 3.257 |
Molecular Electrostatic Potential | Negatively charged regions at O1, O2, O3, O4 |
Isomerism | 5S,6S and 5R,6R configurations |
Monascin biosynthesis in Monascus purpureus involves a coordinated polyketide-fatty acid pathway encoded by conserved gene clusters (Region I: MpigA-MpigG; Region II: MpigH-MpigN) [3] [6]. The process initiates with hexaketide backbone assembly by non-reducing polyketide synthase (PKS) MrpigA (homolog of MpPKS5), which catalyzes iterative Claisen condensations of one acetyl-CoA starter and five malonyl-CoA extenders [6] [10]. Subsequent modifications include:
Fermentation dynamics significantly influence yield. Acetic acid supplementation (34.94 mM) upregulates PKS/FAS genes (MpPKS5, MpFasB) by 4.2–9.8-fold and enhances acetyl-CoA pools through glycolytic activation, boosting pigment production 13.9-fold compared to pH-controlled HCl treatments [10]. Transcriptomics confirms carbon starvation stress from starch-based substrates redirects metabolic flux toward acetyl-CoA, augmenting monascin synthesis while repressing amino acid metabolism [3] [10].
Table 2: Key Genes in Monascin Biosynthesis
Gene | Function | Catalytic Role |
---|---|---|
MrpigA | Polyketide synthase | Hexaketide backbone assembly |
MrpigN | FAD-dependent monooxygenase | Pyran ring formation via C-4 hydroxylation |
MrpigD | Acyltransferase | β-keto acid esterification |
MrpigE | NAD(P)H-dependent oxidoreductase | γ-Lactone tricyclization |
Monascin occurs naturally in red yeast rice (RYR), produced by solid-state fermentation of Monascus purpureus on Oryza sativa rice [4] [9]. Historically, RYR (termed hong qu in China, anka in Taiwan, or beni-koji in Japan) has been used for >1,000 years as:
In Japan, RYR was first recorded in Gyozen Honzo (1832) as a digestive aid in tofuyo production, while Chinese texts like Tiangong Kaiwu (17th century) detail RYR preparation via 7-day rice fermentation with Monascus inoculum [9]. Modern applications leverage monascin’s stability in processed meats (sausages, hams) and fish pastes, where it serves as a natural colorant alternative to synthetic dyes [4] [9].
Table 3: Traditional Fermented Products Containing Monascin
Product | Region | Application |
---|---|---|
Red Rice Wine (Anchu) | Okinawa, Japan | Alcoholic beverage for festivals |
Tofunyu/Tofuyo | China, Taiwan | Fermented bean curd with preservative traits |
Hon-ru-chu | Fujian, China | Ceremonial wine |
Laojiu | East Asia | Medicinal tonic for circulatory health |
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